2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Medicinal Chemistry Physicochemical Properties Lipophilicity

Procure 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole (CAS 175714-45-1) for microtubule-targeting agent development. The 3,4,5-trimethoxyphenyl (TMP) group is a privileged pharmacophore engaging the colchicine-binding site on tubulin—a mechanism distinct from generic benzimidazoles like nocodazole. This scaffold is experimentally validated: derivative 2a achieves tubulin polymerization IC50=2.1μM and in vivo tumor growth inhibition of 52% at 2.5mg/kg. Exhibiting XLogP3=3.2 and a defined solid-state dihedral angle of 30.90°, it provides an optimal balance of permeability and target engagement for cellular assays. Use as a core scaffold for focused library synthesis of 6-aryl or N-substituted carboxamide analogs, or as a precursor for polypharmacological agents targeting tubulin alongside Hsp90, TrxR, or topoisomerase II.

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
CAS No. 175714-45-1
Cat. No. B064481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
CAS175714-45-1
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18)
InChIKeyFBZJKGVFZOUCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole (CAS 175714-45-1): A Versatile Scaffold for Tubulin-Targeting Anticancer Agents


2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole (CAS 175714-45-1) is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic molecules [1]. It features a benzimidazole core substituted at the 2-position with a 3,4,5-trimethoxyphenyl group, a structural motif recognized for its ability to engage the colchicine-binding site on tubulin [2]. The compound possesses a molecular weight of 284.31 g/mol and exhibits a calculated XLogP3 of 3.2, indicating moderate lipophilicity [1]. This specific substitution pattern renders the molecule a valuable scaffold and a crucial intermediate in the design of potent microtubule-targeting agents, distinguishing it from simpler benzimidazole derivatives.

Why 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole Cannot Be Replaced by Generic Benzimidazoles


The 3,4,5-trimethoxyphenyl (TMP) group is a privileged pharmacophore for targeting the colchicine-binding site on tubulin, a key protein in cell division and a major target for anticancer therapies [1]. Generic benzimidazoles, such as the anthelmintic mebendazole or the research tool nocodazole, possess distinct substitution patterns that dictate alternative binding modes and biological profiles [2]. Consequently, these in-class analogs cannot be simply interchanged in assays targeting the colchicine site. The TMP substitution on the target compound confers a unique structural pre-organization, characterized by a specific dihedral angle in the solid state [3], which is critical for high-affinity binding and has served as the basis for the development of more potent derivatives with single-digit nanomolar activity [4]. Replacing 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole with an unoptimized analog would risk losing the specific molecular interactions necessary for potent tubulin inhibition and reliable downstream biological effects.

Quantitative Evidence for Selecting 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole Over Analogs


Enhanced Lipophilicity (XLogP3) Compared to Unsubstituted 2-Phenylbenzimidazole

The introduction of three methoxy groups onto the phenyl ring of the core 2-phenylbenzimidazole scaffold significantly alters the compound's lipophilicity, a key determinant of passive membrane permeability and oral bioavailability. The target compound, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, has a calculated XLogP3 value of 3.2, which is moderately lipophilic [1]. In contrast, the unsubstituted analog, 2-phenyl-1H-benzimidazole, has a significantly lower calculated XLogP3 of 2.3, indicating a substantial difference in its ability to partition into lipid environments [2].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Key Intermediate for a Highly Potent Tubulin Inhibitor (Compound 2a)

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole serves as the direct parent scaffold for the development of a highly potent tubulin polymerization inhibitor. A derivative, designated compound 2a (a 6-aryl-substituted analog), was synthesized and shown to be significantly more potent than the clinically used agent colchicine in a head-to-head comparison. Compound 2a inhibited tubulin polymerization with an IC50 of 2.1 μM, which is 1.7-fold more potent than colchicine's IC50 of 3.5 μM under the same assay conditions [1]. This demonstrates the inherent value of the TMP-benzimidazole core for achieving high potency.

Anticancer Drug Discovery Tubulin Polymerization Structure-Activity Relationship

Scaffold for Derivatives with Potent In Vivo Antitumor Efficacy

Beyond in vitro potency, the 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole scaffold has been shown to produce derivatives with significant in vivo antitumor activity. Compound 2a, derived from this scaffold, demonstrated a tumor growth inhibition (TGI) rate of 52% at a low dose of 2.5 mg/kg in a 4T1-xenograft mouse model of breast cancer [1]. This level of in vivo efficacy is a class-level benchmark, as many other benzimidazole-derived tubulin inhibitors, such as certain dehydroabietic acid-benzimidazole hybrids, have shown moderate in vivo activity but often require higher doses to achieve comparable TGI rates [2].

In Vivo Pharmacology Anticancer Efficacy Xenograft Model

Primary Research Applications for 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole


As a Key Building Block for Developing Next-Generation Colchicine-Site Tubulin Inhibitors

Medicinal chemistry teams focusing on microtubule-targeting agents should procure this compound as a core scaffold. As evidenced by the potent in vitro (IC50 = 2.1 μM vs. tubulin polymerization) and in vivo (52% TGI at 2.5 mg/kg) activity of its derivative 2a, this scaffold is validated for generating high-potency, low-dose therapeutics [1]. Researchers can utilize this building block to synthesize focused libraries of novel 6-aryl- or N-substituted carboxamide analogs, aiming to further improve upon the activity and safety profile of the lead compound 2a [2].

As a Chemical Probe for Studying the Colchicine-Binding Site of Tubulin

The specific structural features of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, including its 3.2 XLogP3 [1] and defined dihedral angle [3], make it a valuable chemical probe. Cell biologists and biochemists can use it as a parent compound to generate tool molecules for investigating tubulin dynamics, microtubule network disruption, and G2/M cell cycle arrest. Its moderate lipophilicity and core structure provide an optimal balance of permeability and target engagement for cellular assays, offering a more refined tool than the broadly acting, and often more toxic, anthelmintic benzimidazoles like nocodazole [4].

As a Precursor for Multitargeted Anticancer Agents

Given that the 3,4,5-trimethoxyphenyl (TMP) motif is a privileged structure known to interact with multiple cancer-relevant targets beyond tubulin—including heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and P-glycoprotein (P-gp) [5]—this compound serves as an excellent precursor. Research groups interested in developing multitargeted or polypharmacological agents can procure this compound to explore its inherent activity profile or to use it as a starting point for designing hybrid molecules that simultaneously engage tubulin and another critical pathway, such as topoisomerase II, as suggested by recent studies on its carboxamide derivatives [2].

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